8-(Trifluoromethyl)indolizine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(Trifluoromethyl)indolizine-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to the indolizine ring system
Preparation Methods
The synthesis of 8-(Trifluoromethyl)indolizine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the use of 2-alkylpyridines as substrates, which undergo oxidation to form the indolizine skeleton . The reaction conditions typically involve the use of transition metal catalysts and oxidative coupling agents. Industrial production methods may vary, but they generally follow similar principles with optimizations for large-scale synthesis.
Chemical Reactions Analysis
8-(Trifluoromethyl)indolizine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, leading to the formation of various substituted products.
Common reagents used in these reactions include oxidizing agents like selenium dioxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Scientific Research Applications
8-(Trifluoromethyl)indolizine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and functional dyes.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 8-(Trifluoromethyl)indolizine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to certain receptors and enzymes, influencing various biochemical processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
8-(Trifluoromethyl)indolizine-2-carboxylic acid can be compared with other indolizine derivatives such as indolizine-2-carboxylic acid and its various substituted analogues. The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased lipophilicity and enhanced binding affinity to certain targets, distinguishing it from other similar compounds .
Conclusion
This compound is a compound of significant interest due to its unique structural features and wide range of applications in scientific research
Properties
Molecular Formula |
C10H6F3NO2 |
---|---|
Molecular Weight |
229.15 g/mol |
IUPAC Name |
8-(trifluoromethyl)indolizine-2-carboxylic acid |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)7-2-1-3-14-5-6(9(15)16)4-8(7)14/h1-5H,(H,15,16) |
InChI Key |
DOZOEQWCJSDGGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C=C(C=C2C(=C1)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.